N-Methylpyrenzepine N-Methylpyrenzepine
Brand Name: Vulcanchem
CAS No.: 107425-93-4
VCID: VC20822140
InChI: InChI=1S/C20H23N5O2/c1-22-10-12-24(13-11-22)14-18(26)25-16-7-4-3-6-15(16)20(27)23(2)17-8-5-9-21-19(17)25/h3-9H,10-14H2,1-2H3
SMILES: CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)N(C4=C2N=CC=C4)C
Molecular Formula: C20H23N5O2
Molecular Weight: 365.4 g/mol

N-Methylpyrenzepine

CAS No.: 107425-93-4

Cat. No.: VC20822140

Molecular Formula: C20H23N5O2

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

N-Methylpyrenzepine - 107425-93-4

Specification

CAS No. 107425-93-4
Molecular Formula C20H23N5O2
Molecular Weight 365.4 g/mol
IUPAC Name 5-methyl-11-[2-(4-methylpiperazin-1-yl)acetyl]pyrido[2,3-b][1,4]benzodiazepin-6-one
Standard InChI InChI=1S/C20H23N5O2/c1-22-10-12-24(13-11-22)14-18(26)25-16-7-4-3-6-15(16)20(27)23(2)17-8-5-9-21-19(17)25/h3-9H,10-14H2,1-2H3
Standard InChI Key PZVVUTSKTYDREI-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)N(C4=C2N=CC=C4)C
Canonical SMILES CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)N(C4=C2N=CC=C4)C

Introduction

Chemical Properties and Structure

N-Methylpyrenzepine shares core structural characteristics with pirenzepine, with the addition of a methyl group at a nitrogen position. The tritiated form used in research has the molecular formula C19H18N5O2T3 and a molecular weight of 357.43 . This chemical structure confers specific binding properties that allow for selective interaction with muscarinic receptor subtypes.

Physical and Chemical Characteristics

Based on the safety data and chemical information available for the tritiated form, N-Methylpyrenzepine derivatives typically exist in fluid form . The compound demonstrates limited water miscibility and possesses characteristic physical properties that influence its handling and storage requirements .

PropertySpecification for [N-Methyl-3H]-Pirenzepine
Molecular FormulaC19H18N5O2T3
Molecular Weight357.43
Physical StateFluid
Water SolubilityNot miscible or difficult to mix
Concentration (research grade)1 mCi/ml
Label PositionSpecifically Labeled at N-methyl group

Pharmacological Activity

N-Methylpyrenzepine, like pirenzepine, functions primarily as a selective antagonist of the muscarinic M1 acetylcholine receptor . This selectivity distinguishes it from non-selective muscarinic antagonists and provides advantages in both research and clinical applications. The compound's interaction with the M1 receptor subtype has been extensively characterized through binding studies.

Receptor Binding Profile

Studies utilizing the tritiated form have established specific binding parameters for the interaction with muscarinic receptors. The compound shows significant selectivity for the M1 receptor subtype, as demonstrated by displacement assays and binding studies .

Receptor TypeBinding ParameterValueReference
Human Muscarinic M1pKd7.7 (20 nM Kd)
Human Muscarinic M1pKi7.6 (25 nM Ki)
Drosophila Muscarinic ReceptorpKi6.37 (430 nM Ki)
Drosophila Muscarinic Receptor (using [3H]AF-DX 384)pKi6.41 (390 nM Ki)

These binding parameters illustrate the compound's preferential affinity for human muscarinic M1 receptors compared to other species or receptor subtypes, underscoring its utility in selective receptor studies.

Research Applications

The primary research application of N-Methylpyrenzepine, particularly in its tritiated form, lies in the characterization of muscarinic receptor subtypes and their distribution in various tissues. The radioligand is widely used in autoradiographic visualization and receptor binding assays .

Receptor Characterization Studies

The tritiated form serves as a valuable tool for determining several key receptor parameters, including:

  • Receptor expression levels (Bmax)

  • Dissociation constants (Kd)

  • Association and dissociation rates (kon and koff)

  • Inhibitor constants (Ki) for competing ligands

These applications make N-Methylpyrenzepine derivatives essential in neuropharmacology research, particularly in studies focused on cholinergic systems and muscarinic receptor pharmacology.

Comparative Pharmacological Studies

Research utilizing N-Methylpyrenzepine has contributed to our understanding of selective versus non-selective muscarinic antagonists. Comparative studies between pirenzepine and scopolamine methylbromide have demonstrated differences in efficacy, side effect profiles, and clinical applications .

Clinical Significance

While the tritiated N-Methylpyrenzepine itself is primarily a research tool, the parent compound pirenzepine has established clinical applications. Understanding the properties of N-methylated derivatives provides insight into potential modifications that could enhance clinical utility.

Gastrointestinal Applications

Pirenzepine (marketed under names including Gastrozepin) functions as an antagonist of the muscarinic M1 receptor and is used clinically to treat peptide ulcers . The M1 receptor plays a significant role in the parasympathetic nervous system's rest-and-digest state, making its selective antagonism valuable in managing certain gastrointestinal conditions .

Diagnostic Applications

Research has demonstrated the utility of pirenzepine as a hypotonic agent for diagnostic procedures involving the gastrointestinal tract. Studies have compared pirenzepine with scopolamine methylbromide for double-contrast studies of both the upper gastrointestinal tract and large bowel .

In a single-blind randomized trial involving 130 patients, pirenzepine demonstrated comparable efficacy to scopolamine methylbromide for studies of the duodenal bulb and large bowel. Notably, it showed slightly better results for large bowel distension while producing fewer adverse effects . This favorable side effect profile represents a significant clinical advantage.

Study ParameterPirenzepine ScoreScopolamine Methylbromide ScoreStatistical Significance
Duodenal Bulb Quality2.8 ± 0.82.9 ± 0.7Not significant
Large Bowel Quality3.0 ± 0.63.1 ± 0.6Not significant
Stomach Quality2.7 ± 0.63.0 ± 0.6p = 0.01 (SMB better)
Large Bowel Distension68 ± 12 mm65 ± 8 mmp = 0.02 (Pirenzepine better)

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